1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C14H24ClN5 |
|---|---|
Molecular Weight |
297.83 g/mol |
IUPAC Name |
4-methyl-1-propan-2-yl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H23N5.ClH/c1-10(2)18-9-13(7-16-18)6-15-14-12(5)8-19(17-14)11(3)4;/h7-11H,6H2,1-5H3,(H,15,17);1H |
InChI Key |
SMMKONJJMQGAIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CN(N=C2)C(C)C)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde
The aldehyde intermediate is synthesized via Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole. This reaction employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions. The mechanism involves electrophilic substitution at the para position of the pyrazole ring, yielding the carbaldehyde derivative.
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| 1-Isopropyl-1H-pyrazole | 10 mmol |
| POCl₃ | 12 mmol |
| DMF | 15 mL |
| Temperature | 0–5°C → 80°C (reflux) |
| Time | 6–8 hours |
The crude product is purified via vacuum distillation (bp: 120–125°C at 15 mmHg) to achieve >95% purity.
Preparation of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine
This intermediate is synthesized through regioselective alkylation of 4-methyl-1H-pyrazol-3-amine with isopropyl bromide. Potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) facilitates the substitution at the N1 position.
Procedure
- 4-Methyl-1H-pyrazol-3-amine (5 mmol) and K₂CO₃ (10 mmol) are suspended in DMSO (20 mL).
- Isopropyl bromide (6 mmol) is added dropwise at 0°C.
- The mixture is stirred at 60°C for 12 hours.
- The product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/EtOAc 3:1).
Key Data
- Yield: 78–82%
- Purity: ≥97% (HPLC)
- Characterization: $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 1.45 (d, J = 6.8 Hz, 6H), 2.25 (s, 3H), 3.95–4.05 (m, 1H), 6.35 (s, 1H).
Coupling Strategies for the Target Compound
Reductive Amination Approach
The aldehyde (1-isopropyl-1H-pyrazole-4-carbaldehyde) reacts with the amine (1-isopropyl-4-methyl-1H-pyrazol-3-amine) via reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol.
Optimized Protocol
| Parameter | Value |
|---|---|
| Molar Ratio (Aldehyde:Amine) | 1:1.2 |
| NaBH₃CN | 1.5 equiv |
| Solvent | Methanol |
| Temperature | 25°C |
| Time | 24 hours |
Workup
- The reaction is quenched with saturated NaHCO₃.
- Extracted with dichloromethane (3 × 20 mL).
- Purified via recrystallization (ethanol/water) to afford white crystals.
Performance Metrics
- Yield: 65–70%
- Purity: 98% (LC-MS)
- Melting Point: 128–130°C
Nucleophilic Substitution Method
An alternative route involves converting the aldehyde to a chloromethyl intermediate using thionyl chloride (SOCl₂), followed by reaction with the amine.
Step 1: Chlorination
1-Isopropyl-1H-pyrazole-4-carbaldehyde (5 mmol) is treated with SOCl₂ (10 mmol) in dichloromethane (DCM) at 0°C for 2 hours. Excess SOCl₂ is removed under reduced pressure.
Step 2: Amination
The chloromethyl intermediate is reacted with 1-isopropyl-4-methyl-1H-pyrazol-3-amine (5.5 mmol) and triethylamine (TEA, 6 mmol) in DCM at 25°C for 8 hours.
Purification
- Filtered to remove TEA·HCl.
- Concentrated and purified via flash chromatography (hexane/EtOAc 4:1).
Outcome
- Yield: 60–65%
- Purity: 96% (NMR)
Industrial-Scale Optimization
Catalytic Hydrogenation
For large-scale production, catalytic hydrogenation (H₂, Pd/C) replaces NaBH₃CN to improve cost efficiency.
Conditions
| Parameter | Value |
|---|---|
| Pressure | 50 psi H₂ |
| Catalyst Loading | 5% Pd/C (0.1 equiv) |
| Solvent | Ethanol |
| Temperature | 50°C |
| Time | 6 hours |
Advantages
- Higher yield (75–80%).
- Reduced borohydride waste.
Continuous Flow Synthesis
Recent advancements employ microreactors to enhance mixing and heat transfer.
Setup
- Aldehyde and amine streams are mixed in a T-junction.
- NaBH₃CN is introduced downstream.
- Residence time: 30 minutes.
Benefits
Analytical Characterization
Spectroscopic Data
- $$ ^1H $$ NMR (500 MHz, CDCl₃) : δ 1.42 (d, J = 6.8 Hz, 12H), 2.28 (s, 3H), 3.98–4.10 (m, 2H), 4.35 (s, 2H), 6.40 (s, 1H), 7.25 (s, 1H).
- $$ ^{13}C $$ NMR : δ 22.1 (CH₃), 25.6 (CH), 52.3 (CH₂), 105.4 (Cq), 140.2 (Cq), 149.8 (Cq).
- HRMS (ESI+) : m/z calc. for C₁₄H₂₄N₅ [M+H]⁺: 278.2084; found: 278.2086.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
The N1 vs. N2 alkylation of pyrazoles is controlled by steric and electronic factors. Using bulky bases (e.g., K₂CO₃) and polar aprotic solvents (DMSO) favors N1 substitution.
Purification of Hydrophobic Intermediates
Silica gel chromatography with gradient elution (hexane → EtOAc) effectively separates hydrophobic by-products.
Chemical Reactions Analysis
1-Isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the isopropyl groups can be replaced by other alkyl or aryl groups using appropriate reagents.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 250.35 g/mol. Its structure features a pyrazole core, which is significant in many biological applications due to its ability to interact with various biological targets.
Synthesis of Pyrazole Derivatives
The synthesis of 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multi-step reactions that may include:
- Formation of the Pyrazole Ring : Utilizing starting materials such as hydrazine derivatives and carbonyl compounds.
- Alkylation : Introducing isopropyl groups through alkylation reactions.
- Final Modifications : Functionalizing the pyrazole to enhance solubility and biological activity.
These synthetic pathways are crucial for developing analogs with improved pharmacological properties.
Anticancer Activity
Numerous studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing promising results:
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits for conditions like arthritis and other inflammatory diseases.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Study on Anticancer Activity : A recent study evaluated the effects of a series of pyrazole derivatives on lung cancer cell lines, demonstrating that certain modifications significantly enhanced cytotoxicity compared to non-modified counterparts .
- Inflammation Model : Another investigation utilized an animal model to assess the anti-inflammatory effects of a pyrazole derivative, revealing a marked decrease in inflammatory markers compared to control groups .
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s key structural differentiators are its dual isopropyl groups and methyl-substituted pyrazole core. These features influence lipophilicity, solubility, and steric bulk, which are critical for bioavailability and target engagement. Below is a comparative analysis with similar compounds:
Table 1: Structural and Physicochemical Comparison
*logP values estimated using substituent contributions ().
Key Observations:
- Steric Effects: The isopropyl groups introduce significant steric hindrance, which may limit binding to targets requiring narrow active sites (e.g., kinase ATP pockets). In contrast, the smaller ethyl or cyclopropyl groups in analogs (Table 1) reduce steric bulk .
Biological Activity
1-Isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound features a complex structure that may interact with various biological targets, leading to therapeutic effects.
- Molecular Formula : C13H22N4
- Molecular Weight : 250.34 g/mol
- CAS Number : 1856051-79-0
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. Specific mechanisms include:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Antioxidant Activity : It may exhibit antioxidant properties, reducing oxidative stress in cells.
Biological Activity Overview
Research indicates that this compound has demonstrated promising results in various biological assays:
Anticancer Activity
Several studies have assessed the compound's efficacy against different cancer cell lines, including:
These findings suggest that the compound can significantly inhibit the proliferation of cancer cells, indicating its potential as an anticancer agent.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been explored:
- Cytokine Inhibition : It has been shown to reduce levels of pro-inflammatory cytokines in vitro.
Case Studies and Research Findings
A recent study highlighted the synthesis and evaluation of various pyrazole derivatives, including our compound of interest. The study found that:
- The compound exhibited significant cytotoxicity against cancer cell lines, with notable selectivity.
- Molecular docking studies suggested strong binding affinities to specific targets involved in cancer progression.
Table of Related Pyrazole Compounds
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl | Antitumor | 26 |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl) | Autophagy induction | 0.39 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Cytotoxicity | 3.25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
